(S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione
Overview
Description
(S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectroscopic Properties
- Compound Synthesis : (S)-3-(Hydroxymethyl)-1-methylpiperazine-2,5-dione derivatives are synthesized for various applications. For example, 1-hydroxypiperazine-2,5-diones are prepared from Boc-L-amino acids, demonstrating the versatility of these compounds in organic synthesis (Akiyama et al., 1989).
Organic Substrate Versatility
- Organic Chemistry Applications : This compound and its derivatives serve as versatile organic substrates. They are prone to addition reactions and can be transformed into natural products or used as precursors for other compounds (Liebscher & Jin, 1999).
Chiral Solvating Agents
- Chiral Analysis : Certain derivatives of this compound are used as chiral solvating agents in NMR spectroscopy, aiding in the analysis of enantiomer compositions in chemical compounds (Malavašič et al., 2008).
Geometrical Isomerism and Tautomerism
- Chemical Behavior Study : Research into the geometrical isomerism and tautomerism of 3-arylidene-6-methyl-piperazine-2,5-diones sheds light on the complex behaviors of these compounds, including photolysis and reaction with bases (Blake & Sammes, 1970).
Antiviral Activity
- Pharmaceutical Research : Some derivatives exhibit modest antiviral activities, such as against influenza A (H1N1) virus, demonstrating the potential pharmaceutical applications of these compounds (Prachyawarakorn et al., 2008).
Stereochemistry and Reaction Mechanisms
- Stereochemical Studies : Studies on the stereochemistry and reaction mechanisms of these compounds provide insights into their chemical behavior and potential applications in synthesis (Orena et al., 1992).
Properties
IUPAC Name |
(3S)-3-(hydroxymethyl)-1-methylpiperazine-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-8-2-5(10)7-4(3-9)6(8)11/h4,9H,2-3H2,1H3,(H,7,10)/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFSVLTWGCOYRV-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC(C1=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N[C@H](C1=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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